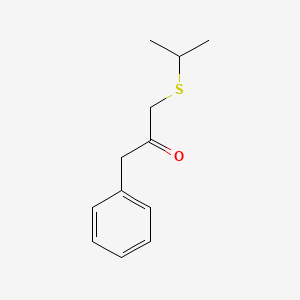

1-(Isopropylthio)-3-phenylpropan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-phenyl-3-propan-2-ylsulfanylpropan-2-one |

InChI |

InChI=1S/C12H16OS/c1-10(2)14-9-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

VWSJUEGZYHXIFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropylthio 3 Phenylpropan 2 One

Retrosynthetic Analysis and Strategic Disconnections for 1-(Isopropylthio)-3-phenylpropan-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. icj-e.orgamazonaws.comhilarispublisher.com For this compound, two primary disconnections are most logical and lead to feasible synthetic routes.

The most prominent disconnection strategy targets the carbon-sulfur (C-S) bond of the thioether functional group. researchgate.net This is a common and reliable approach for synthesizing thioethers, as it corresponds to the forward reaction of a sulfur nucleophile with a carbon electrophile. acsgcipr.org This disconnection yields two key synthons: an isopropylthiolate anion (anionic sulfur nucleophile) and a 3-phenylpropan-2-one cation at the C1 position (carbon electrophile). The corresponding synthetic equivalents for these synthons are isopropyl thiol (or its salt) and a 3-phenylpropan-2-one derivative featuring a leaving group at the C1 position, such as 1-halo-3-phenylpropan-2-one.

An alternative C-S disconnection can be envisioned through a conjugate addition pathway. This approach identifies the target molecule as an adduct of a Thia-Michael reaction. amazonaws.com Disconnecting the C-S bond and a C-C bond in a 1,4-relationship to the carbonyl group leads back to an α,β-unsaturated ketone precursor, specifically 4-phenyl-3-buten-2-one (benzylideneacetone), and isopropyl thiol.

A less common, though theoretically possible, disconnection could involve the C-C bonds adjacent to the carbonyl group, such as the bond between C2 and C3. This would lead to synthons corresponding to a benzyl (B1604629) anion and an α-(isopropylthio)acetyl cation, but this route is generally more complex to execute in the forward direction compared to the C-S bond forming strategies.

Therefore, the most strategically sound retrosynthetic pathways are based on C-S bond disconnections, leading to either nucleophilic substitution or conjugate addition reactions.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Chemistry and Starting Material Considerations for this compound Synthesis

The feasibility of the synthetic routes outlined above depends on the accessibility of the required precursors. These starting materials are generally preparable through well-documented chemical procedures.

Isopropyl thiol, also known as 2-propanethiol or isopropyl mercaptan, is a key reagent for introducing the isopropylthio group. sigmaaldrich.comcymitquimica.com It is a volatile, colorless liquid with a characteristic strong odor. cymitquimica.comsolubilityofthings.com Several methods exist for its synthesis:

Reaction of Alkyl Halides with Hydrosulfide: A common laboratory-scale method involves the reaction of an isopropyl halide, such as 2-bromopropane, with a source of hydrosulfide ions, typically sodium hydrosulfide (NaSH). This is a standard S_N2 reaction.

Thiourea Pathway: Alkyl halides can react with thiourea to form an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. ias.ac.in This method avoids the direct handling of odorous and volatile thiols until the final step.

Industrial Preparation: On an industrial scale, thiols are often prepared by the reaction of an alcohol with hydrogen sulfide gas at elevated temperatures over a solid acid catalyst, such as alumina (B75360). ias.ac.in

Table 1: Selected Properties of Isopropyl Thiol

| Property | Value |

| IUPAC Name | Propane-2-thiol |

| CAS Number | 75-33-2 sigmaaldrich.com |

| Molecular Formula | C₃H₈S solubilityofthings.com |

| Molecular Weight | 76.16 g/mol sigmaaldrich.comsolubilityofthings.com |

| Boiling Point | 57-60 °C sigmaaldrich.com |

| Density | 0.813 g/cm³ at 20 °C sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid solubilityofthings.com |

Depending on the chosen synthetic route, different phenylpropanone-based precursors are required.

1-Halo-3-phenylpropan-2-ones: These α-haloketones are essential electrophiles for the S_N2 pathway. They are typically synthesized via the α-halogenation of 1-phenyl-2-propanone. For instance, 1-bromo-3-phenylpropan-2-one can be prepared by reacting 1-phenyl-2-propanone with bromine (Br₂) in a suitable solvent like methanol (B129727) or acetic acid.

4-Phenyl-3-buten-2-one (Benzylideneacetone): This α,β-unsaturated ketone is the substrate for the Thia-Michael addition route. It is readily prepared through a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between benzaldehyde and acetone. science.gov The reaction is typically carried out in the presence of an aqueous solution of sodium hydroxide.

Direct Synthetic Routes to this compound

The forward synthesis of the target molecule can be efficiently achieved by applying the strategies derived from the retrosynthetic analysis.

The Thia-Michael addition is a highly efficient and atom-economical method for forming C-S bonds. nih.gov This reaction involves the 1,4-conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated ketone. nih.govresearchgate.net In this context, isopropyl thiol adds to 4-phenyl-3-buten-2-one to yield this compound.

The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as sodium hydroxide. rsc.org The reaction generally proceeds under mild conditions, often at room temperature, in a variety of organic solvents. The simplicity and high yields associated with this "click" reaction make it an attractive pathway for synthesizing thioethers. researchgate.net

Table 2: Representative Conditions for Thia-Michael Addition

| Thiol | Michael Acceptor | Catalyst/Base | Solvent | Temperature | Yield |

| Thiophenol Derivatives | (E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-ones | Zn(L-Pro)₂ | EtOH | Room Temp. | High researchgate.net |

| Heteroaromatic Thiols | 2-aryl-3-nitro-2H-chromenes | Et₃N | Not Specified | Not Specified | 59-94% rsc.org |

| Thiol-terminated PEG | Cyano-acrylate-terminated PEG | Base-catalyzed | Not Specified | Not Specified | Not Specified nih.gov |

Note: This table provides examples of Thia-Michael reactions to illustrate typical conditions; specific data for the synthesis of this compound may vary.

An alternative and equally robust method is the nucleophilic substitution (S_NAr or S_N2) reaction between an isopropylthiolate nucleophile and a halogenated phenylpropanone electrophile. acsgcipr.orgnih.govmdpi.com The most common substrate for this reaction is 1-bromo- or 1-chloro-3-phenylpropan-2-one.

The reaction proceeds via a classic S_N2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion as a leaving group. To generate the necessary isopropylthiolate nucleophile, isopropyl thiol is treated with a suitable base, such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetone. mdpi.com The reaction generally proceeds efficiently, providing the desired thioether in good yield. This method is a cornerstone of thioether synthesis due to its reliability and broad applicability. chemrxiv.orggoogle.com

One-Pot Synthetic Approaches to Thioether Ketones

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of α-thioether ketones, one-pot strategies often involve the in situ generation of a reactive intermediate followed by its reaction with a sulfur nucleophile.

A common one-pot approach involves the reaction of a ketone with a halogenating agent to form an α-haloketone intermediate, which is then immediately treated with a thiol or thiolate. For the synthesis of this compound, this would conceptually involve the reaction of 3-phenylpropan-2-one with a halogen source, followed by the addition of propane-2-thiol in the presence of a base.

Another one-pot strategy involves the use of β-keto esters as starting materials. Under specific basic conditions, these compounds can react with sodium S-organyl sulfurothioates (Bunte salts) to selectively yield α-organylthio ketones through a C-C bond cleavage. nih.gov For instance, a suitable β-keto ester precursor could potentially be reacted with sodium S-isopropyl sulfurothioate in a one-pot manner to yield this compound.

Electrochemical methods also present a modern approach to one-pot α-sulfenylation of ketones. These methods can proceed without the need for external oxidants or catalysts, involving the reaction of enol acetates with thiols or thiophenols in an electrochemical cell. nih.gov This technique could be adapted for the synthesis of the target compound from the corresponding enol acetate of 3-phenylpropan-2-one and propane-2-thiol.

Catalytic Systems and Conditions for this compound Formation

The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic transformations. Various catalytic systems, including acid, base, and transition metal catalysts, have been employed for the formation of C-S bonds in α-thioether ketones.

Acid catalysis is frequently employed in the synthesis of sulfur-containing carbonyl compounds, particularly in reactions involving the condensation of carbonyls with thiols to form thioacetals and thioketals. mdpi.com While not a direct route to α-thioether ketones, acid catalysts like triflic acid or solid superacids such as Nafion can facilitate the dehydrative thioetherification between alcohols and thiols. nih.gov A potential, albeit less direct, acid-catalyzed route to this compound could involve the acid-mediated reaction of a suitable precursor, such as 1-hydroxy-3-phenylpropan-2-one, with propane-2-thiol.

Base-mediated reactions are a cornerstone for the synthesis of α-thioether ketones. The most common approach involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then displaces a leaving group at the α-position of a ketone. The synthesis of this compound would typically be achieved by reacting an α-haloketone, such as 1-chloro-3-phenylpropan-2-one, with propane-2-thiol in the presence of a base.

The choice of base is crucial for the success of the reaction. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and alkoxides (e.g., NaOEt, KOtBu). The base facilitates the formation of the isopropyl thiolate anion, which then acts as the nucleophile.

Furthermore, base-mediated C-C bond cleavage of β-keto esters in the presence of Bunte salts provides a selective route to α-thio ketones. nih.gov The concentration and nature of the base can be tuned to favor the formation of the desired α-thio ketone over other potential products like α-thio esters. nih.gov

Transition metal catalysis offers powerful and versatile methods for the formation of C-S bonds. Metals like copper, palladium, nickel, and rhodium have been utilized to catalyze the α-sulfenylation of ketones.

Copper-catalyzed reactions, for example, can facilitate the direct thiolation of ketones using sulfonohydrazides as the sulfur source, providing a route to benzylic thioethers. acs.org This methodology could potentially be adapted for the synthesis of this compound from 3-phenylpropan-2-one.

Palladium and nickel catalysts are also prominent in cross-coupling reactions. While often used for aryl-sulfur bond formation, there is growing interest in their application for the α-alkylation and alkenylation of ketones, which shares mechanistic principles with α-sulfenylation. nih.govresearchgate.netecnu.edu.cn A plausible transition metal-catalyzed approach could involve the reaction of an enolate or enol equivalent of 3-phenylpropan-2-one with an electrophilic isopropylthio source in the presence of a suitable transition metal catalyst and ligands.

Stereoselective Synthesis of this compound

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, if the carbon backbone were to be substituted to create a chiral center, stereoselective synthesis would become a critical consideration.

If a chiral center already exists in the molecule, for instance, if a substituted version of 1-chloro-3-phenylpropan-2-one with a stereocenter were used, the introduction of the isopropylthio group could potentially lead to the formation of diastereomers. Diastereoselective control could be achieved by using chiral auxiliaries or by substrate-controlled synthesis, where the existing stereocenter directs the incoming nucleophile to a specific face of the molecule.

For the synthesis of a chiral analog of this compound, an enantioselective approach would be necessary to produce a single enantiomer. This could be achieved through several strategies:

Use of a Chiral Catalyst: A chiral phase-transfer catalyst or a chiral metal complex could be employed to catalyze the reaction between the prochiral α-haloketone and the thiol, favoring the formation of one enantiomer over the other.

Enzymatic Resolution: A racemic mixture of a chiral analog could be synthesized and then subjected to enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

Asymmetric Synthesis from Chiral Precursors: Starting the synthesis from a chiral building block that already contains the desired stereochemistry.

While not directly applicable to the achiral target compound, these principles are fundamental in the synthesis of more complex, biologically active molecules that are often chiral.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can help to make the process more environmentally friendly and sustainable.

Atom Economy: The primary synthetic route, a nucleophilic substitution, has a good atom economy as most of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrogen chloride, which can be neutralized to form a salt.

Use of Safer Solvents: Traditional syntheses of this type often use volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions if possible.

Catalysis: The use of a catalytic amount of a base, rather than a stoichiometric amount, can reduce waste. Furthermore, the development of recyclable catalysts would improve the sustainability of the process.

Energy Efficiency: Conducting the reaction at or near ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: While not immediately applicable to this specific synthesis, a long-term green chemistry goal would be to source the starting materials from renewable feedstocks rather than petrochemicals.

Table 2: Comparison of Traditional vs. Greener Synthesis Approaches (Illustrative)

| Parameter | Traditional Approach | Greener Approach |

| Solvent | Dichloromethane | Ethanol or Water |

| Base | Stoichiometric Sodium Hydroxide | Catalytic Potassium Carbonate |

| Temperature | 80 °C (Reflux) | 40 °C |

| Waste | Halogenated organic waste, salt | Biodegradable solvent, salt |

This is an illustrative data table based on general principles of green chemistry.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant lack of detailed, publicly available scientific literature regarding its specific reaction pathways and derivatization strategies. While the structural features of the molecule—a ketone, a thioether linkage, and alpha-carbons—suggest a range of potential chemical reactivities, dedicated studies and mechanistic investigations for this particular compound appear to be unpublished or proprietary.

The absence of specific research findings prevents a detailed discussion of the electrophilic and nucleophilic reactions at the ketone moiety, the reactivity of the thioether linkage, and the specific enolization behavior of its alpha-carbons. Consequently, a comprehensive analysis of its derivatization, including specific conditions and outcomes for carbonyl reductions and oxidations, cannot be accurately compiled from the existing scientific record.

General principles of organic chemistry would predict that the carbonyl group could undergo nucleophilic attack and that the alpha-carbons could be involved in enolate formation. The thioether linkage might be susceptible to oxidation. However, without experimental data from studies on this compound, any detailed description of these reactions would be speculative and not based on verified research findings.

Further exploration of chemical databases and patent literature did not yield specific experimental protocols or mechanistic studies for this compound. The available information is insufficient to construct a scientifically rigorous article that adheres to the requested detailed outline. Therefore, a comprehensive report on the reaction pathways and chemical reactivity of this specific compound cannot be generated at this time.

Reaction Pathways and Chemical Reactivity of 1 Isopropylthio 3 Phenylpropan 2 One

Derivatization Strategies for 1-(Isopropylthio)-3-phenylpropan-2-one.

Functionalization at the Phenyl Ring.

The phenyl group in a molecule like this compound would typically be susceptible to electrophilic aromatic substitution reactions. The substitution pattern (ortho, meta, or para) would be influenced by the directing effects of the propan-2-one-1-thioisopropyl substituent. Without experimental studies, the precise nature and outcome of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation on this specific substrate remain speculative. Research into the functionalization of various benzyl (B1604629) thioethers suggests that such reactions are feasible, but the specific conditions and regioselectivity for this compound are not documented.

Modification of the Isopropylthio Moiety.

The isopropylthio group offers several potential sites for chemical modification. Oxidation of the sulfur atom could lead to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the molecule. Cleavage of the carbon-sulfur bond is another possibility under various reductive or oxidative conditions. However, no studies detailing these specific transformations for this compound have been found.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block.

The structure of this compound suggests its potential as a versatile building block in organic synthesis. The ketone functionality, in particular, is a key site for forming new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions.

While α,β-unsaturated thioketones are known to participate in cycloaddition reactions, such as hetero-Diels-Alder reactions, this compound is an α-thio ketone and its direct participation in such reactions is not documented. It could potentially be converted into a derivative suitable for cycloaddition, but no literature describing this for the title compound exists.

Condensation Reactions.

The ketone group is a prime site for condensation reactions. For instance, aldol-type condensations with other carbonyl compounds could be envisaged, where this compound could act as either the enolate precursor or the electrophilic carbonyl component. The Claisen-Schmidt reaction, involving the condensation of a ketone with an aryl aldehyde, is a common method for forming α,β-unsaturated ketones. However, specific examples and the reactivity of this compound in such reactions are not reported.

Multi-Component Reactions (MCRs).

α-Substituted ketones can be valuable components in isonitrile-based multicomponent reactions like the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step. While the general utility of α-functionalized ketones in MCRs has been demonstrated, the specific application and behavior of this compound in these complex transformations have not been explored in the available literature.

Stability and Degradation Pathways of this compound under Various Chemical Conditions.

The stability of this compound would be dependent on conditions such as pH, temperature, and the presence of oxidizing or reducing agents. Potential degradation pathways could involve cleavage of the thioether bond or reactions involving the ketone functionality. Thioethers can be susceptible to oxidation, and ketones can undergo various degradation reactions. However, without specific stability studies, any proposed degradation pathway for this compound would be conjectural. Studies on the degradation of thioesters and thioketals have identified various oxidation products, but this data cannot be directly extrapolated to an α-thio ketone without experimental verification.

In-Depth Spectroscopic Analysis of this compound Currently Limited by Available Data

A comprehensive review of scientific literature and spectral databases reveals a significant gap in the publicly available experimental data for the chemical compound this compound. While advanced spectroscopic techniques such as vibrational spectroscopy (FT-IR, Raman), high-resolution nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for the detailed structural elucidation of organic molecules, specific datasets for this particular compound are not readily accessible.

The requested in-depth analysis, structured to cover functional group analysis, detailed connectivity, stereochemical assignment, and fragmentation patterns, cannot be completed at this time due to the absence of published experimental spectra and associated research findings for this compound.

General methodologies for the spectroscopic analysis of related compounds, such as phenylpropanones and thioethers, are well-established. However, without specific experimental data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and experimental work are needed to generate the necessary FT-IR, Raman, NMR (including multi-dimensional techniques like COSY, HSQC, HMBC, NOESY, and dynamic NMR), and mass spectrometry (including HRMS and MS/MS) data for this compound. Once such data becomes available, a thorough and scientifically accurate article conforming to the requested outline can be produced.

Advanced Structural and Spectroscopic Elucidation of 1 Isopropylthio 3 Phenylpropan 2 One

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This powerful technique would provide a detailed map of the atomic positions within the crystal lattice of 1-(Isopropylthio)-3-phenylpropan-2-one, offering insights into its molecular geometry and the non-covalent interactions that govern its packing in the solid state.

A typical crystallographic study would yield a comprehensive set of data, including unit cell dimensions, space group, and atomic coordinates. From these fundamental parameters, a wealth of structural information can be derived.

Expected Crystallographic Data and Molecular Geometry:

Should a single crystal of this compound be successfully grown and analyzed, a data table summarizing its key crystallographic parameters would be generated. This would include details such as the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Furthermore, the analysis would provide precise measurements of intramolecular features. A detailed table of selected bond lengths, bond angles, and torsion angles would be crucial for a complete description of the molecule's conformation. For instance, the C-S, C=O, and C-C bond lengths, as well as the bond angles around the central ketone and the sulfur atom, would be of particular interest. Torsion angles would describe the spatial relationship between the phenyl ring, the propanone backbone, and the isopropylthio group, revealing the molecule's preferred conformation in the solid state.

Intermolecular Interactions:

In the crystalline state, molecules of this compound would be held together by a network of intermolecular forces. X-ray crystallography would allow for the identification and characterization of these interactions. Given the structure of the molecule, one would anticipate the presence of van der Waals forces. If any residual water or other hydrogen-bonding solvents are present in the crystal lattice, potential hydrogen bonding interactions could also be observed. A detailed analysis would identify the atoms involved in these interactions and measure the corresponding distances and angles, providing a comprehensive picture of the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

For chiral molecules such as this compound, which possesses a stereocenter at the carbon atom bearing the isopropylthio group, determining the absolute configuration (R or S) is essential. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a primary tool for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of a stereocenter, often by comparing the experimental spectrum to that predicted by theoretical calculations.

Expected Circular Dichroism Data:

An experimental CD spectrum of an enantiomerically pure sample of this compound would be recorded in a suitable solvent. The data would be presented as a plot of the difference in molar absorption (Δε) versus wavelength (nm). The spectrum would exhibit positive and/or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule.

To assign the absolute configuration, the experimental CD spectrum would be compared with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). The theoretical spectrum is typically obtained using time-dependent density functional theory (TD-DFT) calculations on a computationally optimized molecular geometry. A good correlation between the signs and positions of the Cotton effects in the experimental and theoretical spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Computational and Theoretical Chemistry of 1 Isopropylthio 3 Phenylpropan 2 One

Electronic Structure Calculations (DFT, Ab Initio) for Ground State Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT are employed to solve the Schrödinger equation in an approximate manner, providing insights into electron distribution and orbital energies. For a molecule like 1-(Isopropylthio)-3-phenylpropan-2-one, these calculations would reveal how the interplay between the phenyl ring, the carbonyl group, and the isopropylthio moiety dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur and oxygen atoms, as well as the π-system of the phenyl ring. The LUMO would likely be dominated by the π* antibonding orbital of the carbonyl (C=O) group. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized primarily on the sulfur atom (lone pairs), with contributions from the carbonyl oxygen and phenyl π-system. |

| LUMO | Lowest Unoccupied Molecular Orbital | Centered on the carbonyl group, specifically the π* antibonding orbital. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | A moderate gap is anticipated, reflecting a balance of reactive functional groups (ketone, thioether) and stabilizing groups (phenyl, isopropyl). |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The sulfur atom would also exhibit a region of negative potential, though likely less intense than the oxygen. Positive potential would be found around the hydrogen atoms, particularly those adjacent to the carbonyl group. This visualization helps in understanding intermolecular interactions and the molecule's reactivity patterns.

To quantify the electron distribution, methods like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges and bond orders. This provides a more detailed picture than the qualitative MEP surface.

For this compound, the analysis would be expected to show:

High negative charge on the carbonyl oxygen atom.

High positive charge on the carbonyl carbon atom, confirming its electrophilic character.

A slight negative charge on the sulfur atom.

The C=O bond would have a bond order close to 2, confirming its double-bond nature, while C-S, C-C, and C-H bonds would have orders closer to 1.

These calculated values are crucial for parameterizing molecular mechanics force fields and for understanding charge-controlled reactions.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the acyclic structure of this compound means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which is critical for understanding its physical properties and biological activity.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific dihedral angle (the angle between four atoms) while optimizing the rest of the molecular geometry at each step.

For this compound, key dihedral angles to scan would include:

The angle along the C-C bond between the carbonyl and the phenyl-bearing methylene (B1212753) group to understand the orientation of the phenyl ring relative to the ketone.

The angle along the C-S bond to determine the preferred orientation of the isopropyl group.

The angle along the C-C bond between the carbonyl and the sulfur-bearing methylene group .

The resulting energy profile would show minima corresponding to stable, low-energy conformers and maxima corresponding to high-energy transition states between them. Studies on similar ketones suggest that conformations minimizing steric hindrance between the bulky phenyl and isopropylthio groups would be favored.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of α-thioketones like this compound can often be achieved through the reaction of an α-diazoketone with a thiol. A common pathway involves the formation of a highly reactive carbene intermediate followed by an S-H insertion reaction. nih.govmdpi.com Computational modeling, particularly using Density Functional Theory (DFT), is essential for mapping the potential energy surface of this transformation, identifying key intermediates, and characterizing the transition states that connect them. rsc.orgresearchgate.net

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy structure along the minimum energy path between reactants and products. ucsb.edu Locating and characterizing these transient structures is crucial for understanding reaction kinetics and mechanisms.

For the S-H insertion reaction between a carbene derived from 1-diazo-3-phenylpropan-2-one (B8797536) and propane-2-thiol, the transition state would feature a specific geometry where the sulfur atom of the thiol attacks the carbene carbon. Simultaneously, the S-H bond elongates as the hydrogen atom begins to migrate to the carbene carbon, forming a new C-H bond. DFT calculations can precisely model the bond lengths and angles of this TS. The structure is confirmed as a true transition state by performing a vibrational frequency calculation, which must yield exactly one imaginary frequency. ucsb.edu The eigenvector associated with this imaginary frequency corresponds to the motion along the reaction coordinate—visualizing this motion confirms that the TS correctly connects the reactant (or intermediate) and product states. Computational studies on analogous rhodium-catalyzed carbene insertion reactions have successfully used DFT to characterize such transition states, providing detailed insight into the bond-forming and bond-breaking processes. rsc.orgresearchgate.netnih.gov

Reaction energetics involve calculating the relative energies of all species along the reaction pathway, including reactants, intermediates, transition states, and products. The difference in Gibbs free energy between the reactants and the transition state defines the activation barrier (ΔG‡), which is the primary determinant of the reaction rate. researchgate.net

Below is a table of hypothetical, yet chemically reasonable, energetic data for the uncatalyzed S-H insertion reaction, as would be determined by DFT calculations.

| Reaction Step | Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 1 | Reactants (Carbene + Thiol) | 0.0 | 0.0 |

| 2 | Transition State (TSS-H Insertion) | +5.2 | +15.8 |

| 3 | Product (α-Thioketone) | -45.0 | -38.5 |

This interactive table presents plausible calculated energy values for the key S-H insertion step. The activation barrier (ΔG‡) is +15.8 kcal/mol, and the reaction is strongly exergonic (ΔG = -38.5 kcal/mol).

Spectroscopic Property Prediction and Validation through Computational Methods

Computational quantum mechanics can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. gaussian.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with a DFT functional such as B3LYP, is the gold standard for calculating nuclear magnetic shielding tensors. chemaxon.comimist.ma These tensors are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). imist.ma

This methodology can be applied to this compound to predict its ¹H and ¹³C NMR spectra. The accuracy of such predictions is often very high, allowing for confident assignment of experimental signals. nih.govmdpi.com For instance, the calculation would differentiate the chemical environments of the benzylic protons from the isopropyl methine proton, and the carbonyl carbon from the aromatic carbons.

The following table shows predicted ¹³C and ¹H NMR chemical shifts for this compound based on GIAO-DFT calculations on analogous structural fragments.

| Atom/Group | Predicted ¹³C Shift (ppm) | Atom/Group | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | 208.5 | Ar-H (o, m, p) | 7.20 - 7.35 |

| Ar-C (ipso) | 133.8 | -CH₂- (benzyl) | 3.85 |

| Ar-C (o, m) | 129.0 | -CH- (isopropyl) | 3.15 |

| Ar-C (p) | 127.5 | -CH- (α to S, C=O) | 3.60 |

| -CH₂- (benzyl) | 48.2 | -CH₃ (isopropyl) | 1.30 |

| -CH- (α to S, C=O) | 52.5 | ||

| -CH- (isopropyl) | 36.0 | ||

| -CH₃ (isopropyl) | 23.1 |

This interactive table presents predicted NMR chemical shifts. These values are derived from typical GIAO-DFT calculation results for similar functional groups and molecular environments.

Vibrational (infrared) spectroscopy is used to identify functional groups within a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities by analyzing the second derivatives of energy with respect to atomic displacement. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with experiment. chemrxiv.org

For this compound, a simulated IR spectrum would clearly show the characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the ketone group, expected around 1715 cm⁻¹. orgchemboulder.comlibretexts.org Other key vibrations would include the C-H stretching modes of the aromatic and aliphatic groups (around 2900-3100 cm⁻¹), C-C stretching of the phenyl ring (around 1450-1600 cm⁻¹), and the weaker C-S stretching mode (around 600-800 cm⁻¹).

The table below lists the predicted frequencies for the most significant vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH | 2870 - 2980 | Strong |

| C=O Stretch | Ketone | 1715 | Very Strong |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| C-S Stretch | Thioether | 650 - 750 | Weak-Medium |

This interactive table summarizes the key predicted vibrational frequencies. The carbonyl stretch is the most characteristic peak for identifying the ketone functionality.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property, such as chemical reactivity or biological activity. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression analysis to derive a mathematical equation that predicts the property of interest. asianpubs.orgresearchgate.net

To model the chemical reactivity of this compound and its analogues, one could develop a QSPR model. For example, the reactivity could be defined as the rate constant for a nucleophilic attack at the carbonyl carbon. A QSPR study would involve:

Synthesizing or computationally designing a diverse set of α-thioketones.

Calculating a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molar volume, surface area), and topological indices. researchgate.net

Experimentally measuring the reactivity of each compound.

Applying a statistical method, such as Multiple Linear Regression (MLR), to find the best correlation between the descriptors and the measured reactivity.

A hypothetical QSPR equation for predicting the reactivity (log k) might look like: log(k) = 0.85 * q(C) - 0.42 * E(LUMO) + 2.15

In this illustrative model, q(C) represents the calculated partial charge on the carbonyl carbon, and E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital. The positive coefficient for q(C) would suggest that a more electrophilic carbonyl carbon increases reactivity, while the negative coefficient for E(LUMO) would indicate that a lower-energy LUMO (a better electron acceptor) also enhances reactivity, consistent with chemical principles. Such a validated QSPR model could then be used to predict the reactivity of new, untested α-thioketone structures.

Analytical Methodologies for the Detection and Quantification of 1 Isopropylthio 3 Phenylpropan 2 One in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for the separation of 1-(isopropylthio)-3-phenylpropan-2-one from complex mixtures and for the assessment of its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative data based on the compound's concentration. For structural elucidation and confirmation, Mass Spectrometry (MS) is the detector of choice. researchgate.net The electron impact (EI) mass spectrum of an α-thio ketone would be expected to show characteristic fragmentation patterns. mdpi.com

A typical GC-MS analysis would involve the injection of a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

Table 1: Representative GC-MS Parameters for the Analysis of α-Thio Ketones

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-450 m/z |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. mdpi.comnih.gov For a compound like this compound, which contains a phenyl group, UV-Visible (UV-Vis) or Photodiode Array (PDA) detection is highly effective. ijprajournal.commdpi.com The presence of the aromatic ring will result in strong UV absorbance, allowing for sensitive detection. Coupling HPLC with a mass spectrometer (LC-MS) can provide molecular weight and structural information, enhancing the certainty of identification. acs.orgresearchgate.net

Reversed-phase HPLC is a common mode for the separation of moderately polar organic compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation.

Table 2: Illustrative HPLC-UV Parameters for Phenylpropanone Derivatives

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm |

| Temperature | 25 °C |

Since this compound is a chiral molecule, the separation of its enantiomers is of significant interest. Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most common method for determining enantiomeric excess. chromatographyonline.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide variety of chiral compounds, including ketones and thioethers. researchgate.netsci-hub.se

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system, is critical for achieving optimal separation. chromatographyonline.com

Table 3: Potential Chiral HPLC Conditions for the Separation of α-Substituted Ketones

| Parameter | Value |

| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak IA, Chiralcel OD) |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and often more rapid approach for the quantitative analysis of compounds, provided that the sample matrix is not overly complex.

The presence of the phenyl group in this compound makes it a strong candidate for analysis by UV-Visible spectroscopy. ijprajournal.com Compounds containing a phenyl ring adjacent to a carbonyl group typically exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net The absorbance of a solution of the compound can be measured at its wavelength of maximum absorbance (λmax) and, according to the Beer-Lambert Law, this absorbance is directly proportional to its concentration. ijprajournal.com

Table 4: Expected UV-Visible Spectral Data for Phenylacetone (B166967) Analogs

| Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) |

| Phenyl | ~254 nm | Moderate |

| Carbonyl (n→π*) | ~280-300 nm | Weak |

Note: The exact λmax and molar absorptivity for this compound would need to be determined experimentally.

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive analytical technique. However, it is only applicable to molecules that fluoresce. Simple thioethers and ketones are not typically fluorescent. diva-portal.org Therefore, direct quantitative analysis of this compound by fluorimetry is unlikely to be feasible.

An indirect approach could involve derivatization of the molecule with a fluorescent tag. For instance, if the compound were to be chemically modified to introduce a thiol group, a number of fluorescent probes are available that react with thiols to produce a highly fluorescent product. rsc.orgresearchgate.netarborassays.com This would, however, be an indirect method and would require a robust and reproducible derivatization procedure.

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Mixtures (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are essential for analyzing compounds within complex mixtures. For a compound with the structure of this compound—a ketone with a thioether and a phenyl group—both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be powerful tools.

Gas Chromatography-Mass Spectrometry (GC-MS) would likely be a suitable method, assuming the compound is sufficiently volatile and thermally stable.

Separation (GC): A non-polar or mid-polar capillary column (e.g., based on polydimethylsiloxane (B3030410) with 5% phenyl substitution) would be a logical starting point for method development. The separation would be based on the compound's boiling point and its interaction with the stationary phase.

Detection (MS): Following separation, the mass spectrometer would ionize the molecule, typically using Electron Ionization (EI). This would generate a unique fragmentation pattern, or "mass spectrum," which serves as a chemical fingerprint for identification. Key fragments for this compound would be expected from the cleavage of the C-S bond, the loss of the isopropyl group, and the formation of the benzyl (B1604629) radical or tropylium (B1234903) cation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the preferred method for non-volatile impurities or if the compound is present in a complex biological or aqueous matrix.

Separation (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the standard approach. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid to improve ionization, would be used to separate the analyte from other components.

Detection (MS/MS): Electrospray Ionization (ESI) in positive mode would likely be effective, protonating the molecule to form the precursor ion [M+H]⁺. In a tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion would be selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification in complex matrices.

Table 1: Hypothetical GC-MS Parameters for Method Development

This table is illustrative and not based on experimental data.

| Parameter | Suggested Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Development and Validation of Analytical Protocols for Research Applications

The development of a new analytical method for this compound would require a systematic process to establish a reliable protocol. Once developed, this protocol must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose.

The validation process would involve assessing several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 2: Standard Validation Parameters for an Analytical Method

This table outlines typical acceptance criteria for method validation and is not based on specific experimental data for the target compound.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference at the retention time of the analyte |

| Robustness | % RSD of results should remain within acceptable limits |

Without published research, these sections serve as a theoretical framework for how analytical methods for this compound would be approached, developed, and validated within a research context.

Applications of this compound as a Chemical Precursor and Synthon

Following an extensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific research documenting the applications of This compound as a chemical precursor or synthon in the areas outlined below. While the molecular structure of this compound suggests potential utility in organic synthesis, dedicated studies detailing its role in the synthesis of advanced organic materials, catalyst design, research probes, or as a model compound for mechanistic studies have not been reported.

The following sections reflect the absence of specific research findings for each of the requested applications.

Applications of 1 Isopropylthio 3 Phenylpropan 2 One As a Chemical Precursor and Synthon

Detailed research into the applications of 1-(Isopropylthio)-3-phenylpropan-2-one is not present in the current body of scientific literature. The potential of a chemical compound to act as a precursor or synthon is typically established through dedicated synthetic and mechanistic studies, which have not been published for this specific molecule.

There is no available research to substantiate the role of This compound in the synthesis of advanced organic materials.

No studies have been found that describe the use of This compound as a monomer or precursor in polymerization or copolymerization reactions.

While the structure of This compound contains functional groups that could theoretically be utilized in the construction of more complex organic molecules, there are no published examples of its use as a building block for such purposes.

There is no information available in scientific literature regarding the application of This compound in the design of catalysts or the synthesis of ligands for coordination chemistry.

No research has been published that details the use of This compound as a precursor or intermediate in the synthesis of research probes or labeling agents for biological or chemical assays.

There are no documented instances of This compound being used as a model compound to study chemical reaction mechanisms or to elucidate structure-activity relationships.

Future Directions and Emerging Research Themes for 1 Isopropylthio 3 Phenylpropan 2 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of α-thio-ketones often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will likely pivot towards the development of more efficient and environmentally benign synthetic routes to 1-(Isopropylthio)-3-phenylpropan-2-one.

Detailed research findings indicate a growing trend in adopting green chemistry principles for the synthesis of related compounds. For instance, photocatalytic oxidative radical additions have been successfully employed for the direct synthesis of α-keton thiol esters from thioic acids and alkenes. nih.gov This approach leverages inexpensive organic photocatalysts, uses O₂ as a green oxidant, and proceeds in sustainable solvents with visible light as the energy source, producing only water as a byproduct. nih.gov Another promising area is the use of microwave-assisted, solvent-free synthesis, which has been shown to accelerate organic transformations, reduce by-product formation, and decrease costs. researchgate.netorganic-chemistry.org Such methods often utilize recyclable mineral supports like alumina (B75360) or silica, further enhancing their sustainability. researchgate.netresearchgate.net

Future efforts could focus on adapting these modern methodologies for the large-scale and sustainable production of this compound.

| Methodology | Description | Potential Advantages for Synthesizing this compound | References |

|---|---|---|---|

| Traditional Thionation | Conversion of the corresponding α-hydroxy ketone or α-halo ketone using sulfur-based reagents. | Established procedures, though often less efficient and sustainable. | researchgate.netresearchgate.net |

| Photocatalytic Radical Addition | Visible-light-mediated reaction between a phenylpropan-2-one precursor and an isopropylthio radical source. | High efficiency, mild reaction conditions, use of sustainable energy and reagents. | nih.gov |

| Microwave-Assisted Solvent-Free Synthesis | Reaction of neat starting materials under microwave irradiation, potentially on a mineral support. | Rapid reaction rates, high yields, elimination of solvent waste, and operational simplicity. | researchgate.netorganic-chemistry.org |

| Controllable Condensation | A one-pot reaction involving a phenylacetone (B166967) precursor and an isopropyl thiol, mediated by specific acids. | High atom economy and potential for controlled, one-pot synthesis without isolating intermediates. | mdpi.com |

Investigation of Undiscovered Reactivity Profiles

The unique structural arrangement of this compound, featuring a carbonyl group, an adjacent thioether, and a benzyl (B1604629) moiety, suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of its key functional groups.

The carbon atom alpha to the carbonyl group is particularly activated, making it a prime target for various transformations. rsc.orgresearchgate.net Research into the direct C(sp³)–H functionalization of ketones is a rapidly advancing field, and applying these methods to this compound could provide direct access to more complex derivatives. rsc.org Furthermore, the sulfur atom could participate in oxidation reactions to form the corresponding sulfoxide (B87167) or sulfone, thereby modulating the compound's electronic properties and reactivity. The ketone's carbonyl group itself is a site for classic reactions like additions and condensations, which could be explored with a wider range of nucleophiles. researchgate.net There is also potential for the molecule to participate in cycloaddition reactions, where it could act as a dienophile or heterodienophile under specific conditions. nih.gov

| Reactive Site | Potential Transformation | Research Goal | References |

|---|---|---|---|

| α-Carbon (C-1) | Alkylation, amination, halogenation, C-H functionalization | Synthesize novel derivatives with enhanced functionality for applications in medicinal chemistry or materials. | rsc.orgresearchgate.netspringernature.comresearchgate.net |

| Carbonyl Carbon (C-2) | Nucleophilic addition, reduction, Wittig reaction, condensation | Create new scaffolds, such as alcohols, alkenes, or heterocyclic systems. | researchgate.net |

| Sulfur Atom | Oxidation (to sulfoxide/sulfone), S-alkylation (to sulfonium (B1226848) salt) | Modify electronic properties and explore new catalytic or synthetic applications. | springernature.com |

| Entire Moiety | Cycloaddition reactions, radical cyclizations | Construct complex polycyclic or heterocyclic structures from a simple precursor. | nih.govmdpi.com |

Advanced Theoretical Predictions and Experimental Validations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts and saving resources. Applying advanced theoretical methods to this compound can provide deep insights into its structural, electronic, and reactive properties.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, determine the energies of transition states, and predict the outcomes of potential reactions. chemrxiv.orgacs.org For example, computational studies on related thioketones and α,β-unsaturated ketones have successfully explained reaction selectivities and elucidated complex mechanistic pathways. nih.govnih.gov Such studies could predict the most favorable sites for nucleophilic or electrophilic attack on this compound, or model its tautomeric equilibria. researchgate.net The results from these theoretical investigations would then be used to design targeted experiments to validate the computational predictions, leading to a synergistic approach for discovering new chemistry.

| Computational Method | Property/Reaction to Investigate | Objective | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms (e.g., cycloadditions, nucleophilic additions) | Calculate activation energies and predict product distributions, guiding experimental design. | chemrxiv.orgacs.org |

| Ab initio Molecular Orbital (MO) Theory | Tautomeric equilibria (keto-enol-enethiol forms) | Determine the relative stabilities of tautomers and the energy barriers for their interconversion. | nih.govresearchgate.net |

| Topological Analysis (QTAIM, ELF) | Bonding characteristics and electronic structure | Analyze the nature of the C-S and C=O bonds and understand substituent effects on reactivity. | acs.org |

| Molecular Dynamics (MD) Simulations | Solvent effects and conformational analysis | Simulate the compound's behavior in different solvent environments to predict solubility and reactivity. | nih.gov |

Development of High-Throughput Screening Methods for its Chemical Transformations

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is a crucial future direction. nih.gov HTS, also known as high-throughput experimentation (HTE), utilizes automation and parallel synthesis to rapidly test a large number of variables, such as catalysts, reagents, solvents, and temperatures. sigmaaldrich.comyoutube.com

An HTS approach would enable researchers to systematically explore the chemical space around this compound. unchainedlabs.com For example, a 96-well plate platform could be used to screen a library of transition metal catalysts and ligands for a novel cross-coupling reaction at the α-carbon. sigmaaldrich.com Each well would represent a unique set of reaction conditions, and the outcomes could be rapidly analyzed by techniques like LC-MS or GC-MS. This strategy allows for the quick identification of "hits"—promising conditions that lead to desired transformations—which can then be further optimized. nih.gov Such an approach would dramatically increase the pace of research compared to traditional one-at-a-time experimentation. youtube.com

| Parameter | Variables to Screen | Rationale | References |

|---|---|---|---|

| Target Reaction | Asymmetric α-Arylation | To create chiral building blocks for pharmaceutical synthesis. | researchgate.netspringernature.com |

| Catalysts | Palladium, Nickel, Copper, Iridium complexes | These metals are known to catalyze various cross-coupling and functionalization reactions. | sigmaaldrich.com |

| Ligands | Phosphines, N-heterocyclic carbenes (NHCs), chiral ligands | Ligands are critical for controlling catalyst activity, selectivity, and enantioselectivity. | sigmaaldrich.com |

| Reagents | Aryl halides, boronic acids, organozinc reagents | Screening different coupling partners to assess the reaction's scope. | unchainedlabs.com |

| Solvents & Additives | Toluene, THF, DMF, various bases or acids | Reaction outcomes are often highly dependent on the solvent and additive environment. | youtube.com |

Integration into New Chemical Technologies and Applications

A primary goal of fundamental chemical research is to uncover applications that address societal needs. The structural motifs within this compound suggest its potential as a valuable building block in diverse fields, particularly in medicinal chemistry and materials science.

The α-thio-ketone functionality is a precursor to other important chemical groups. For example, α-ketothioesters have been developed as effective 1,2-dicarbonyl-forming reagents for the synthesis of α-ketoamides, which are prevalent in bioactive molecules and drug candidates. nih.gov By modifying this compound, it could be adapted for similar acyl-transfer applications. Furthermore, the broader class of α-functionalized ketones serves as key intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netspringernature.comrsc.org The compound could be a starting point for synthesizing libraries of new molecules for biological screening. The presence of both an aromatic ring and a sulfur atom also suggests potential use in the development of novel organic materials, where such groups can influence electronic and optical properties.

| Potential Application Area | Key Structural Feature | Rationale for Potential Use | References |

|---|---|---|---|

| Medicinal Chemistry | α-Thio-ketone core | Serves as a versatile scaffold for synthesizing complex molecules and potential drug candidates, such as α-ketoamides or heterocyclic compounds. | mdpi.comnih.gov |

| Natural Product Synthesis | Trifunctional C-S-C=O handle | Acts as a key intermediate for constructing the complex carbon skeletons found in many natural products. | researchgate.netspringernature.com |

| Agrochemicals | Phenyl and thioether groups | Many existing pesticides and herbicides contain sulfur and aromatic rings; this compound could be a precursor to new active ingredients. | researchgate.net |

| Organic Materials | Sulfur atom and aromatic system | These features can impart useful electronic or photophysical properties for applications in organic electronics or sensors. | researchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed for 1-(Isopropylthio)-3-phenylpropan-2-one?

- Methodological Answer : The synthesis typically involves thioalkylation of a ketone precursor. For example, substituted phenylpropan-2-one analogs are synthesized via nucleophilic substitution reactions, where a thiol group (e.g., isopropylthiol) reacts with a halogenated ketone intermediate. A representative procedure involves:

Preparation of 3-phenylpropan-2-one with a leaving group (e.g., bromide) at the 1-position.

Reaction with isopropylthiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .

Reaction progress is monitored via TLC, and purification is achieved via column chromatography. Yield optimization may require adjusting stoichiometry or temperature.

Q. How is NMR spectroscopy applied to characterize this compound?

- Methodological Answer : 1H and 13C NMR in deuterated chloroform (CDCl₃) are standard. Key features include:

- 1H NMR :

- δ 1.2–1.4 ppm (doublet) : Methyl protons of the isopropylthio group.

- δ 3.2–3.5 ppm (multiplet) : Methine proton adjacent to the thioether.

- δ 7.2–7.5 ppm (multiplet) : Aromatic protons from the phenyl group.

- 13C NMR :

- δ 25–30 ppm : Isopropyl carbons.

- δ 205–210 ppm : Ketone carbonyl carbon.

Assignments are validated using 2D techniques (e.g., HSQC, HMBC) and compared to analogous compounds (e.g., 3-fluorophenylpropan-2-one derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and transition states. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the ketone and thioether groups.

- Transition State Analysis : Simulate attack trajectories for nucleophiles (e.g., Grignard reagents) to predict α vs. β selectivity.

Computational results are validated against experimental outcomes (e.g., HPLC yield ratios) .

Q. What strategies address contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Use SHELX software for refinement:

Twinning Detection : Apply the TWIN command to identify overlapping lattices.

Disorder Modeling : Split occupancy for ambiguous atoms (e.g., isopropyl groups).

Validation Tools : Check R-factor convergence and ADDSYM for missed symmetry.

Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) to resolve ambiguities .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

- Methodological Answer : Implement a factorial design to test variables:

| Factor | Levels | Response (Yield %) |

|---|---|---|

| Temperature | 60°C, 80°C | 72, 85 |

| Catalyst (mol%) | 5%, 10% | 68, 89 |

| Solvent | DMF, THF | 78, 82 |

| Statistical analysis (ANOVA) identifies significant interactions. Response Surface Methodology (RSM) then pinpoints optimal conditions (e.g., 80°C, 10% catalyst in THF) . |

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Triangulate data from multiple techniques:

- Mass Spectrometry : Confirm molecular ion ([M+H]+) matches theoretical m/z.

- Elemental Analysis : Validate %C, %H, %S against calculated values.

- Cross-Lab Validation : Compare NMR chemical shifts with independent studies (e.g., PubChem entries for structural analogs) .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers.

- Circular Dichroism (CD) : Confirm optical activity and assign absolute configuration.

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry, refining with SHELXL .

Tables for Reference

Table 1 : Comparative NMR Data for Structural Analogs

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |

|---|---|---|---|

| This compound (Theoretical) | 1.3 (d, 6H), 3.3 (m, 1H), 7.3 (m, 5H) | 25.5, 48.2, 207.8 | |

| 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone | 7.5 (m, 4H), 3.8 (s, 2H) | 122.5 (CF₃), 139.1 (C-Cl) |

Table 2 : DOE Optimization Results (Hypothetical)

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 60°C, 5% catalyst, DMF | 72 | 95 |

| 80°C, 10% catalyst, THF | 89 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.